{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane

Catalog No.
S13579100
CAS No.
M.F
C13H23BrO
M. Wt
275.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane

Product Name

{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane

IUPAC Name

(2-bromocyclopentyl)oxymethylcycloheptane

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

InChI

InChI=1S/C13H23BrO/c14-12-8-5-9-13(12)15-10-11-6-3-1-2-4-7-11/h11-13H,1-10H2

InChI Key

UMVMJDXQMLOMNO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)COC2CCCC2Br

{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring and a bromocyclopentyl ether moiety. The molecular formula for this compound is C_{12}H_{15}BrO, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, and one oxygen atom. The compound's structure can be visualized as a cycloheptane ring with a side chain consisting of a bromocyclopentyl group connected through an ether linkage.

The chemical reactivity of {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane can be attributed to the presence of the bromine atom and the ether functional group. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Dehydrohalogenation: Under certain conditions, the compound may lose hydrogen bromide, resulting in alkenes or other derivatives.
  • Ether Cleavage: The ether bond can be cleaved under acidic or basic conditions, yielding alcohols and other products.

Synthesis of {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane can involve several approaches:

  • Bromination of Cyclopentanol: Starting from cyclopentanol, bromination can produce 2-bromocyclopentanol.
  • Formation of Ether Linkage: Reacting 2-bromocyclopentanol with cycloheptanol under acidic conditions can yield the desired ether compound.
  • Alternative Methods: Other synthetic routes may involve coupling reactions or utilizing protecting groups to facilitate selective reactions.

Interaction studies involving {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane are scarce. In general, compounds with similar structures may interact with various biological targets such as enzymes or receptors. Future studies could focus on assessing its interactions with specific biomolecules to determine its pharmacological potential.

Several compounds share structural similarities with {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-BromocyclopentaneBromine attached directly to cyclopentaneLacks the ether linkage and cycloheptane
Cycloheptyl methyl etherMethyl ether attached to cycloheptaneNo bromine substitution
2-BromocyclohexanolBromine on cyclohexanolDifferent ring structure

{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane is unique due to its combination of a cycloheptane ring and a brominated cyclopentyl ether, which may confer distinct chemical properties and potential biological activities not found in the other compounds listed.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

274.09323 g/mol

Monoisotopic Mass

274.09323 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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